2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol

Catalog No.
S15839387
CAS No.
M.F
C7H5F4NO
M. Wt
195.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-o...

Product Name

2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol

IUPAC Name

2-(3,5-difluoropyridin-2-yl)-2,2-difluoroethanol

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

InChI

InChI=1S/C7H5F4NO/c8-4-1-5(9)6(12-2-4)7(10,11)3-13/h1-2,13H,3H2

InChI Key

CHBXUBKWYZITGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C(CO)(F)F)F

2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol is a chemical compound with the molecular formula C7H5F4NOC_7H_5F_4NO and a molecular weight of approximately 195.117 g/mol. This compound features a difluoropyridine moiety, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and agrochemicals. The structure includes a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, as well as a difluoroethanol group.

The chemical reactivity of 2-(3,5-difluoropyridin-2-yl)-2,2-difluoroethan-1-ol can be attributed to the presence of functional groups that can undergo various reactions:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, making it a potential intermediate for synthesizing other compounds.
  • Dehydration Reactions: Under acidic conditions, the alcohol can undergo dehydration to form an alkene.
  • Fluorination Reactions: The fluorine atoms in the pyridine ring may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Synthesis of 2-(3,5-difluoropyridin-2-yl)-2,2-difluoroethan-1-ol can be achieved through several methods:

  • From Pyridine Derivatives: Starting materials such as 3,5-difluoropyridine can be reacted with difluoroacetaldehyde in the presence of a base to form the desired alcohol.
  • Reduction Reactions: The corresponding ketone or aldehyde can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the alcohol.
  • Direct Fluorination: Utilizing fluorinating agents can introduce fluorine substituents at specific positions on the pyridine ring.

The unique structure of 2-(3,5-difluoropyridin-2-yl)-2,2-difluoroethan-1-ol lends itself to various applications:

  • Pharmaceuticals: As a potential drug candidate due to its biological activity.
  • Agricultural Chemicals: Its fluorinated nature may enhance efficacy as a pesticide or herbicide.
  • Chemical Intermediates: Useful in synthesizing more complex organic molecules.

Investigations into the interactions of 2-(3,5-difluoropyridin-2-yl)-2,2-difluoroethan-1-ol with biological systems are crucial for understanding its potential therapeutic effects. Studies may include:

  • Binding Affinity Studies: Evaluating how well the compound binds to target proteins or enzymes.
  • Toxicological Assessments: Understanding its safety profile through in vitro and in vivo studies.
  • Metabolism Studies: Investigating how the compound is metabolized within biological systems.

Several compounds share structural characteristics with 2-(3,5-difluoropyridin-2-yl)-2,2-difluoroethan-1-ol. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-FluoropyridineSingle fluorine on pyridineSimpler structure; lacks difluoroethyl group
4-(Trifluoromethyl)pyridineTrifluoromethyl group on pyridineMore electronegative; different reactivity profile
3,5-Difluorobenzyl alcoholBenzene ring with two fluorinesLacks nitrogen; alters solubility and reactivity
4-DifluoromethylphenolDifluoromethyl group on phenolDifferent functional group; affects biological activity

The presence of both difluoro and pyridine functionalities in 2-(3,5-difluoropyridin-2-yl)-2,2-difluoroethan-1-ol sets it apart from these similar compounds by enhancing its lipophilicity and potentially influencing its binding interactions in biological systems.

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

195.03072643 g/mol

Monoisotopic Mass

195.03072643 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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